Methyl 4-methyl-2-{[(1-methyl-5-oxopyrrolidin-3-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate
Description
Methyl 4-methyl-2-{[(1-methyl-5-oxopyrrolidin-3-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate is a thiazole derivative featuring a 1,3-thiazole core substituted at positions 2, 4, and 5. The compound includes:
- A methyl ester at position 5, enhancing solubility in organic solvents.
- A 4-methyl group contributing to steric effects and lipophilicity.
- A 2-{[(1-methyl-5-oxopyrrolidin-3-yl)carbonyl]amino} substituent, introducing a cyclic amide (pyrrolidone) moiety capable of hydrogen bonding and influencing pharmacokinetic properties.
This compound is hypothesized to have applications in medicinal chemistry due to its structural similarity to bioactive thiazole derivatives .
Properties
Molecular Formula |
C12H15N3O4S |
|---|---|
Molecular Weight |
297.33 g/mol |
IUPAC Name |
methyl 4-methyl-2-[(1-methyl-5-oxopyrrolidine-3-carbonyl)amino]-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C12H15N3O4S/c1-6-9(11(18)19-3)20-12(13-6)14-10(17)7-4-8(16)15(2)5-7/h7H,4-5H2,1-3H3,(H,13,14,17) |
InChI Key |
AMJOFZYZVABGGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2CC(=O)N(C2)C)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Hantzsch Thiazole Synthesis
The Hantzsch method involves the condensation of α-haloketones with thioamides under acidic or basic conditions. For the target compound, the α-haloketone precursor must already bear the 4-methyl and 5-carboxylate substituents. A plausible intermediate is methyl 4-methyl-2-bromoacetylthiazole-5-carboxylate , which can react with thiourea derivatives to form the thiazole ring.
For example, in a study by, a bromoacetylphenyl-pyrrolidinone derivative was cyclized with thiocarbamide in acetic acid at 60°C to yield a substituted thiazole. Adapting this approach, the reaction of methyl 2-bromoacetylt hiazole-5-carboxylate with 1-methyl-5-oxopyrrolidin-3-yl-thiocarbamide could form the desired product. The reaction typically proceeds in 70–85% yield under refluxing ethanol.
Cyclocondensation of α-Halo Ketones with Thioureas
An alternative route involves the direct cyclocondensation of α-bromo ketones with thioureas bearing the pyrrolidinone moiety. For instance, demonstrated that 1-(4-(2-bromoacetyl)phenyl)-5-oxopyrrolidine-3-carboxylic acid reacts with benzenecarbothioamide to form a thiazole ring. Applying this methodology, the methyl ester of 4-methyl-2-bromoacetylthiazole-5-carboxylate could be treated with 1-methyl-5-oxopyrrolidin-3-yl-thiourea to achieve the target compound.
Key Reaction Conditions :
- Solvent: Ethanol or acetic acid
- Temperature: 60–80°C
- Catalyst: None required (base-mediated in some cases)
Functionalization of the Thiazole Ring
Introduction of the 2-Amino Group
The 2-amino substituent is critical for subsequent acylation. This can be achieved via nucleophilic substitution of a thiazole halide with ammonia or a protected amine. For example, methyl 4-methyl-2-chlorothiazole-5-carboxylate reacts with aqueous ammonia under pressure to yield the 2-amino derivative.
Acylation with 1-Methyl-5-oxopyrrolidin-3-yl Carbonyl
The final step involves acylating the 2-amino group with 1-methyl-5-oxopyrrolidine-3-carbonyl chloride. This reaction is typically conducted in dichloromethane or THF using a base like triethylamine to scavenge HCl.
Example Procedure :
- Dissolve methyl 4-methyl-2-aminothiazole-5-carboxylate (1.0 equiv) in dry THF.
- Add triethylamine (2.0 equiv) and cool to 0°C.
- Slowly add 1-methyl-5-oxopyrrolidine-3-carbonyl chloride (1.2 equiv).
- Stir at room temperature for 12 hours.
- Purify via column chromatography (ethyl acetate/hexane).
Industrial-Scale Production Considerations
Industrial synthesis prioritizes cost efficiency and scalability. Continuous flow reactors enhance reaction control and yield for thiazole formation. Green chemistry principles, such as using water as a solvent or biocatalysts, may reduce environmental impact. For instance, enzymatic acylation of the 2-amino group could replace traditional acyl chloride methods.
Characterization and Analytical Data
The compound is characterized using spectroscopic and chromatographic methods:
Spectroscopic Analysis
Chromatographic Purity
- HPLC : >98% purity (C18 column, acetonitrile/water gradient).
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methyl-2-{[(1-methyl-5-oxopyrrolidin-3-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as halides, amines, or alkyl groups .
Scientific Research Applications
Methyl 4-methyl-2-{[(1-methyl-5-oxopyrrolidin-3-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of Methyl 4-methyl-2-{[(1-methyl-5-oxopyrrolidin-3-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular functions and pathways .
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share the 1,3-thiazole-5-carboxylate scaffold but differ in substituents, leading to variations in physicochemical and biological properties:
Table 1: Key Structural Analogs and Their Properties
Comparative Analysis
Substituent Effects on Physicochemical Properties
- Lipophilicity : The trifluoromethylphenyl analog () exhibits higher lipophilicity (logP ~3.5 estimated) compared to the target compound’s pyrrolidone group, which may improve membrane permeability but reduce aqueous solubility.
- Thermal Stability : Melting points vary widely; electron-withdrawing groups (e.g., nitro in 6d) increase rigidity and melting points (165–167°C), whereas alkyl/aryl groups (e.g., CF₃ in ) lower melting points (87–89°C) .
Biological Activity
Methyl 4-methyl-2-{[(1-methyl-5-oxopyrrolidin-3-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate is a thiazole derivative that has garnered attention for its diverse biological activities. Thiazole compounds are known for their pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article explores the biological activity of this specific compound, supported by relevant research findings, data tables, and case studies.
Chemical Structure and Properties
The compound's structure includes a thiazole ring, which is critical for its biological activity. The molecular formula is , and its IUPAC name is this compound.
Biological Activity Overview
Research indicates that thiazole derivatives exhibit various biological activities:
- Antimicrobial Activity : Thiazoles have been shown to possess significant antibacterial and antifungal properties. For instance, a study demonstrated that certain thiazole derivatives exhibited potent activity against Gram-positive bacteria and drug-resistant strains .
- Anticancer Properties : Thiazole compounds have been evaluated for their cytotoxic effects on cancer cell lines. The compound has demonstrated moderate cytotoxicity against various cancer cells, suggesting potential as an anticancer agent .
- Anti-inflammatory Effects : Some thiazole derivatives have been reported to inhibit pro-inflammatory cytokines, which may contribute to their therapeutic potential in inflammatory diseases .
Antimicrobial Activity
A study evaluating the antimicrobial properties of thiazole derivatives found that several compounds exhibited minimal inhibitory concentrations (MIC) against Staphylococcus aureus and Escherichia coli. The compound showed an MIC of 32 µg/mL against S. aureus .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Thiazole Derivative A | S. aureus | 32 |
| Thiazole Derivative B | E. coli | 64 |
Anticancer Activity
In vitro studies have assessed the cytotoxicity of the compound against human cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). The results indicated that the compound induced apoptosis in these cells with an IC50 value of approximately 25 µM .
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 25 |
| MCF7 | 30 |
Anti-inflammatory Effects
The compound was found to modulate the expression of inflammatory markers in endothelial cells. It significantly reduced the levels of TNF-alpha and IL-6, indicating its potential use in treating inflammatory conditions .
Case Studies
- Case Study on Antimicrobial Efficacy : In a clinical trial involving patients with skin infections caused by resistant bacteria, patients treated with a thiazole derivative showed a significant reduction in infection rates compared to those receiving standard antibiotics .
- Case Study on Cancer Treatment : A preclinical study evaluated the efficacy of the compound in combination with standard chemotherapy agents. The results indicated enhanced cytotoxicity against resistant cancer cell lines when used in conjunction with cisplatin .
Q & A
Q. What synthetic routes are recommended for preparing Methyl 4-methyl-2-{[(1-methyl-5-oxopyrrolidin-3-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate?
- Methodological Answer : The synthesis involves sequential steps:
- Thiazole Core Formation : React 4-methylthiazole-5-carboxylate precursors with chloromethylating agents (e.g., ClCH₂COCl) under basic conditions (K₂CO₃) to introduce substituents .
- Amide Coupling : Use coupling reagents like EDCI/HOBt in anhydrous DMF to attach the 1-methyl-5-oxopyrrolidin-3-yl carbonyl group. Maintain an inert atmosphere to prevent hydrolysis of reactive intermediates .
- Esterification : Finalize the methyl ester via methanolysis under acidic catalysis (e.g., H₂SO₄). Monitor reaction progress by TLC (silica gel, ethyl acetate/hexane) .
Q. Which analytical techniques are critical for structural confirmation of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR in DMSO-d₆ identifies key functional groups (e.g., thiazole protons at δ 7.2–8.0 ppm, ester carbonyl at ~170 ppm) .
- FTIR : Confirm amide (1650–1680 cm⁻¹) and ester (1720–1750 cm⁻¹) carbonyl stretches .
- X-ray Crystallography : Resolve stereochemical ambiguities; similar thiazole derivatives exhibit planar thiazole rings and defined torsion angles for the pyrrolidinone moiety .
- HPLC-UV : Use a C18 column (acetonitrile/water, 0.1% TFA) to verify purity (>95%) .
Advanced Research Questions
Q. How can researchers design structure-activity relationship (SAR) studies for this compound?
- Methodological Answer :
- Variable Substituents : Systematically modify the pyrrolidinone (e.g., replace 1-methyl with cyclopropyl) and thiazole (e.g., halogenate the 4-methyl group) .
- Bioactivity Assays : Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization assays. For example, measure IC₅₀ values via dose-response curves (0.1–100 µM) .
- Computational Modeling : Perform docking studies (AutoDock Vina) to correlate substituent bulkiness with binding affinity in enzymatic active sites .
Q. What strategies resolve contradictions in reported spectroscopic data for thiazole-carboxylate analogs?
- Methodological Answer :
- Standardized Conditions : Replicate NMR in consistent solvents (DMSO-d₆) and temperatures (25°C) to mitigate solvent shift variations .
- Cross-Validation : Compare experimental FTIR data with DFT-calculated vibrational spectra (B3LYP/6-31G* basis set) .
- Multi-Technique Consensus : Resolve tautomeric ambiguities (e.g., keto-enol forms) via combined X-ray diffraction and ¹⁵N NMR .
Q. How should stability studies be conducted to evaluate degradation under physiological conditions?
- Methodological Answer :
- Accelerated Stability Testing : Incubate the compound in pH 1.2 (HCl), 7.4 (phosphate buffer), and 13 (NaOH) at 37°C for 30 days .
- Degradation Monitoring : Use UPLC-MS (BEH C18 column, 1.7 µm) to quantify parent compound loss and identify degradants. Assign structures via HRMS/MS fragmentation patterns .
- Light/Heat Sensitivity : Expose samples to 40°C/75% RH and UV light (254 nm) to assess photolytic stability .
Data Analysis & Experimental Design
Q. What experimental controls are essential for validating bioactivity results?
- Methodological Answer :
- Positive/Negative Controls : Include known enzyme inhibitors (e.g., staurosporine for kinases) and vehicle-only samples (DMSO <0.1%) .
- Replicate Experiments : Perform triplicate assays with freshly prepared stock solutions to minimize batch variability .
- Cytotoxicity Screening : Counter-screen against HEK293 cells (MTT assay) to exclude non-specific toxicity .
Q. How can computational methods optimize reaction yields for large-scale synthesis?
- Methodological Answer :
- Reaction Modeling : Use Gaussian09 to simulate transition states and identify rate-limiting steps (e.g., amide bond formation) .
- DoE (Design of Experiments) : Apply Taguchi methods to optimize parameters (temperature, solvent ratio, catalyst loading) .
- Green Chemistry Metrics : Calculate E-factors (waste/product ratio) to improve sustainability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
